molecular formula C17H17Cl2NO3 B10979316 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B10979316
M. Wt: 354.2 g/mol
InChI Key: GBKFHHPPIPHVMP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is a synthetic phenoxypropanamide derivative characterized by a 2,4-dichlorophenoxy group attached to the propanamide backbone and an N-substituted 2-methoxy-5-methylphenyl moiety. The dichlorophenoxy group is a common motif in agrochemicals, contributing to receptor binding and bioactivity, while the methoxy and methyl groups on the phenyl ring may modulate solubility and metabolic stability.

Properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C17H17Cl2NO3/c1-10-4-6-16(22-3)14(8-10)20-17(21)11(2)23-15-7-5-12(18)9-13(15)19/h4-9,11H,1-3H3,(H,20,21)

InChI Key

GBKFHHPPIPHVMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide typically involves the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2-(2,4-dichlorophenoxy)propanoic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation: The final step involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with 2-methoxy-5-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk chlorination: of phenol.

    Large-scale esterification: and amidation reactions.

    Purification: steps to ensure the final product meets agricultural standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various by-products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Widely used in agriculture for weed control, contributing to increased crop yields.

Mechanism of Action

The herbicidal action of 2-(2,4-dichlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide involves:

    Disruption of plant hormone balance: It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventually plant death.

    Molecular Targets: The compound targets specific receptors in plant cells, interfering with normal cellular functions.

    Pathways Involved: It affects pathways related to cell division and elongation, leading to abnormal growth patterns.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Modified N-Substituents

Fluorophenyl Derivatives

Compounds such as N-(4-Fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide (25b) and N-[1-(4-Fluorophenyl)ethyl]-2-(2,4-dichlorophenoxy)propanamide (27a) () feature fluorinated aromatic substituents. Fluorine’s electronegativity enhances lipophilicity and bioavailability compared to the methoxy-methyl group in the target compound. For example, 27a has a lower melting point (100–103°C) and higher Rf value (0.58), suggesting reduced crystallinity and polarity relative to non-fluorinated analogs .

Amino-Substituted Derivatives

This modification could enhance interaction with biological targets but may reduce stability due to oxidation susceptibility. The compound’s molecular weight (343 g/mol) is slightly higher than the target compound’s estimated weight (~340–360 g/mol), reflecting the amino group’s contribution .

Hydroxyphenyl Derivatives

2-(2,4-Dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide () substitutes the methoxy group with a hydroxyl group.

Analogues with Modified Phenoxy Groups

2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide () replaces the 2,4-dichloro substitution with 4-chloro-2-methylphenoxy. The molecular weight (358.6 g/mol) reflects the additional chlorine atoms on the N-phenyl group .

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Substituent Features Melting Point (°C) Rf Value Source
Target Compound (Hypothetical) ~350 2,4-dichlorophenoxy; 2-methoxy-5-methylphenyl N/A N/A -
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide (25b) ~350 4-Fluorobenzyl 94–96 0.68
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide 343 5-Amino-2-fluorophenyl N/A N/A
2-(2,4-Dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide 326 4-Hydroxyphenyl N/A N/A
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide 358.6 4-Chloro-2-methylphenoxy; 3,4-dichlorophenyl N/A N/A

Substituent Effects on Bioactivity and Stability

  • Electron-Withdrawing Groups: The 2,4-dichlorophenoxy group enhances electrophilicity, improving binding to auxin receptors. Fluorine or nitro groups (e.g., ’s nitro-substituted analog) further augment this effect but may increase toxicity .
  • Metabolic Stability: Methoxy and methyl groups (as in the target compound) likely confer resistance to oxidative metabolism compared to hydroxyl or amino groups .

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